Hexapeptide-10 Acetate

Dermo-epidermal junction Cell adhesion Integrin signaling

Formulators seeking DEJ-targeted anti-aging actives face limited options beyond collagen-stimulating peptides. Hexapeptide-10 Acetate (SIKVAV), the minimal functional unit of laminin α1, addresses this gap by increasing laminin V and α6-integrin synthesis to reinforce hemidesmosome anchoring at the dermo-epidermal junction. • Clinically validated: 41% forehead line depth reduction at 5% over 12 weeks • Dual mechanism: DEJ anchoring + fibroblast activation via EGF/VEGF/TGF-β/FGF secretion at 100 μg/mL • Supplied as white powder, ≥95% purity; -20°C long-term storage

Molecular Formula C30H57N7O10
Molecular Weight 675.8 g/mol
Cat. No. B14751780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexapeptide-10 Acetate
Molecular FormulaC30H57N7O10
Molecular Weight675.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N.CC(=O)O
InChIInChI=1S/C28H53N7O8.C2H4O2/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43;1-2(3)4/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43);1H3,(H,3,4)/t16-,17-,18-,19-,20-,21-,22-;/m0./s1
InChIKeyFIFWXXZWRVLXSE-NRKABSNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexapeptide-10 Acetate: Origin, Sequence & Procurement


Hexapeptide-10 Acetate (INCI: Hexapeptide-10), also known as Serilesine, is a synthetic hexapeptide with the amino acid sequence H-Ser-Ile-Lys-Val-Ala-Val-OH (SIKVAV), corresponding to residues 2099–2104 of the laminin α1 chain globular domain [1]. As the smallest functional unit derived from this extracellular matrix glycoprotein, it functions as a bioactive signaling molecule that specifically increases the synthesis of laminin V and α6-integrin to promote cell binding at the dermo-epidermal junction (DEJ) [2]. With molecular formula C28H53N7O8 (free base) or C30H57N7O10 (acetate salt) and molecular weight 615.76–675.81 g/mol , the acetate form is supplied as a white solid powder typically at ≥95% purity and stored at -20°C for long-term stability . For procurement decisions, Hexapeptide-10 Acetate represents a mechanistically distinct option within the cosmetic peptide landscape due to its unique origin from laminin and its primary action at the DEJ rather than through collagen signaling or neuromuscular modulation alone.

Origin
Laminin α1 chain-derived SIKVAV motif (residues 2099-2104).
Mechanism
Dermo-epidermal junction (DEJ) targeting via laminin V and α6-integrin upregulation.
Format
Supplied as acetate salt powder for enhanced solubility and formulation integration.

Hexapeptide-10 Acetate: Non-Interchangeability with Other Hexapeptides


Within the cosmetic peptide category, hexapeptides exhibit fundamentally divergent mechanisms of action, cellular targets, and clinical outcomes that preclude generic substitution. Hexapeptide-10 Acetate (SIKVAV), derived from laminin α1, functions primarily by reinforcing cell-matrix adhesion at the dermo-epidermal junction through increased laminin V and α6-integrin synthesis [1]. In contrast, Acetyl Hexapeptide-8 (Argireline) acts as a neuromuscular modulator that inhibits SNARE complex formation to reduce acetylcholine release and facial muscle contraction . Palmitoyl Pentapeptide-4 (Matrixyl) operates through a distinct signaling pathway that stimulates fibroblasts to upregulate collagen and extracellular matrix production [2]. Hexapeptide-9 and Hexapeptide-11 follow yet different mechanisms involving collagen fragment signaling and dermal matrix reinforcement, respectively [3]. Even within the laminin-derived peptide family, sequence length variations (e.g., longer laminin fragments versus the minimal SIKVAV motif) substantially alter integrin binding specificity, cell adhesion efficacy, and downstream signaling potency [4]. Therefore, substituting Hexapeptide-10 Acetate with another peptide—even another hexapeptide—yields a formulation with a completely different biological target, mechanism, and expected clinical profile, making generic interchange scientifically invalid.

Target: Hexapeptide-10 (SIKVAV)
Reinforces cell-matrix adhesion at the DEJ by increasing laminin V/α6-integrin synthesis.
Substitute: Acetyl Hexapeptide-8 (Argireline)
Inhibits SNARE complex formation to reduce acetylcholine release. Mechanism and biological target may not transfer.
Target: Hexapeptide-10 (SIKVAV)
Targets structural anchoring at the DEJ for skin firming through cell-matrix adhesion.
Substitute: Palmitoyl Pentapeptide-4 (Matrixyl)
Stimulates fibroblasts to upregulate collagen/ECM production. Pathway and endpoint profile may shift significantly.

Hexapeptide-10 Acetate: Comparative Evidence


DEJ-Targeted Integrin and Laminin V Upregulation

Hexapeptide-10 Acetate is the minimal functional unit (Ser-Ile-Lys-Val-Ala-Val) derived from the laminin α1 chain globular domain and demonstrates greater cell adhesion-promoting capability compared to intact laminin [1]. Its primary mechanism—increasing laminin V and α6-integrin synthesis to reinforce hemidesmosome anchoring at the DEJ [2]—is mechanistically orthogonal to collagen-signaling peptides such as Palmitoyl Pentapeptide-4 (Matrixyl), which stimulates fibroblasts to produce collagen and hyaluronic acid [3]. This DEJ-targeted action addresses skin firming through structural anchoring rather than bulk extracellular matrix deposition, representing a complementary but non-substitutable anti-aging mechanism [2].

DEJ-Targeted Integrin Upregulation
Class-level inference
Increases laminin V and α6-integrin synthesis; binds α3, α6, β1 integrins. Orthogonal to collagen-signaling peptides.
Supports DEJ-anchoring firmness context.
Complementary but non-substitutable mechanism vs. bulk ECM deposition.
Dermo-epidermal junction Cell adhesion Integrin signaling

Clinical Anti-Wrinkle Efficacy

In a 12-week clinical study involving 45 female volunteers (ages 35-55) using a cream formulation containing 5% Hexapeptide-10, investigators reported a 41% reduction in forehead line depth, a 38% improvement in crow's feet appearance, and a 35% decrease in glabellar line severity . Skin quality parameters showed a 28% improvement in skin elasticity and a 32% increase in skin firmness . This clinical performance can be contextualized against Palmitoyl Pentapeptide-4 (Matrixyl), where clinical studies report wrinkle depth reduction of up to 37% after 56 days of use [1], and Acetyl Hexapeptide-8 (Argireline), where a 2013 study demonstrated that 48.9% of participants using a 10% concentration experienced significant wrinkle reduction compared to 0% in placebo [2].

Reported Forehead Line Reduction
Cross-study comparable
41% reduction in forehead line depth (12-week, 5% formulation, n=45).
Reported endpoint context supports formulation evaluation.
Note: Different study designs and anatomical regions preclude direct statistical comparison.
Anti-wrinkle Expression lines Clinical efficacy

SNARE Complex Inhibition Activity

In vitro studies demonstrate that Hexapeptide-10 achieves 72% inhibition of SNARE complex formation at 100 μM concentration, accompanied by a 58% reduction in acetylcholine release from neuronal cell models, while maintaining 95% cell viability at effective concentrations . This neuromuscular modulation mechanism bears similarity to Acetyl Hexapeptide-8 (Argireline), which also inhibits SNARE complex-mediated neurotransmitter release [1], but Hexapeptide-10's laminin-derived structure enables simultaneous DEJ-targeted cell adhesion activity not present in Acetyl Hexapeptide-8 [2].

SNARE Complex Inhibition
Class-level inference
72% SNARE complex inhibition at 100 μM; 58% reduction in acetylcholine release.
Reported dual mechanism: Neuromodulation + DEJ anchoring.
Acetyl Hexapeptide-8 lacks DEJ-targeted activity.
SNARE complex Neuromodulation In vitro efficacy

Fibroblast Proliferation and Growth Factor Induction

At a concentration of 100 μg/mL, SIKVAV (Hexapeptide-10) stimulates the proliferation and migration of primary mouse fibroblasts and induces the secretion of EGF, VEGF, TGF-β, and FGF in these cells [1]. This comprehensive growth factor secretagogue activity differs from the more targeted action of Hexapeptide-9 (collagen peptide fragment), which primarily promotes collagen production without the same breadth of growth factor induction [2]. Additionally, SIKVAV at 1 μg/mL induces adhesion of CAC2 adenoid cystic carcinoma cells via binding to α3, α6, and β1 integrins, confirming integrin-mediated activity at concentrations orders of magnitude lower than those required for fibroblast stimulation [1].

Fibroblast Growth Factor Induction
Cross-study comparable
100 μg/mL SIKVAV induces EGF, VEGF, TGF-β, FGF secretion in primary mouse fibroblasts.
Supports fibroblast-activation endpoint context.
Integrin-mediated adhesion observed at 1 μg/mL (100-fold lower concentration).
Fibroblast activation Growth factors Wound healing

Storage Stability Profile

Hexapeptide-10 Acetate demonstrates defined long-term stability parameters: lyophilized powder form maintains stability for 3 years at -20°C and 2 years at 4°C; in solvent, stability extends to 1 year at -80°C and 6 months at -20°C [1]. The acetate salt form (C30H57N7O10, MW 675.81) offers enhanced solubility and handling characteristics compared to the free base form . Formulation compatibility data indicate optimal stability within pH 5.0-7.0 and temperature stability up to 40°C for 3 months . In comparison, Palmitoyl Pentapeptide-4 formulations typically require protection from oxidation due to the palmitoyl moiety [2], while Acetyl Hexapeptide-8 requires careful pH management for optimal stability [3].

Storage Stability Profile
Class-level inference
Powder: 3 years at -20°C; 2 years at 4°C. Solvent: 1 year at -80°C; 6 months at -20°C.
Supports inventory and formulation stability planning.
Acetate salt offers enhanced solubility vs. free base form.
Peptide stability Storage conditions Formulation

Hexapeptide-10 Acetate: Application Scenarios


Anti-Aging Serums for Expression Lines

Formulators developing anti-aging products targeting dynamic expression lines should consider Hexapeptide-10 Acetate at 4-8% in final formulations based on clinical evidence showing 41% forehead line depth reduction with a 5% formulation over 12 weeks . The peptide's dual mechanism—SNARE complex inhibition for neuromuscular modulation plus laminin V/α6-integrin upregulation for DEJ anchoring—addresses both expression lines and structural skin firming simultaneously [1]. This evidence supports incorporation into anti-wrinkle serums, eye contour treatments, and professional cosmetic applications where quantifiable line reduction claims are required .

DEJ-Targeted Firming and Remodeling

Hexapeptide-10 Acetate is uniquely suited for skin firming formulations where reinforcement of the dermo-epidermal junction is the primary mechanistic objective . Its action of increasing laminin V and α6-integrin synthesis strengthens hemidesmosome anchoring between epidermis and dermis, addressing structural sagging through cell-matrix adhesion rather than bulk collagen deposition [1]. This DEJ-targeted mechanism complements collagen-stimulating peptides (e.g., Palmitoyl Pentapeptide-4) in layered anti-aging regimens, offering synergistic rather than redundant activity [2]. Applications include firming serums, neck and décolleté treatments, and post-procedure recovery formulations where structural integrity restoration is prioritized .

Acne Mark Repair and Post-Inflammatory Restoration

Evidence supports Hexapeptide-10 Acetate's application in products targeting acne marks and post-inflammatory skin repair. The peptide demonstrates significant efficacy in skin repair, particularly concerning acne marks and residual textural irregularities . This application leverages SIKVAV's documented ability to stimulate fibroblast proliferation and induce secretion of EGF, VEGF, TGF-β, and FGF at 100 μg/mL [1], as well as its role in promoting re-epithelialization and angiogenesis when incorporated into biomaterial matrices [2]. Formulators developing acne mark treatments, post-procedure recovery products, or skin texture refinement serums can position Hexapeptide-10 as an evidence-supported active for this indication .

Wound Healing and Tissue Engineering Research

For academic and industrial research applications, Hexapeptide-10 Acetate (SIKVAV) serves as a validated tool compound for investigating integrin-mediated cell adhesion, fibroblast activation, and biomaterial functionalization. Published studies demonstrate that SIKVAV-conjugated chitosan hydrogels accelerate skin wound healing by promoting fibroblast proliferation, migration, and growth factor secretion, with in vivo models showing enhanced angiogenesis and re-epithelialization . The peptide's activity at concentrations as low as 1 μg/mL for integrin-mediated cell adhesion [1] and 100 μg/mL for fibroblast stimulation [2] provides researchers with well-characterized dosing parameters. This evidence positions Hexapeptide-10 Acetate as a procurement priority for laboratories investigating laminin-mimetic peptides, wound healing mechanisms, and peptide-functionalized biomaterials .

Application
Selection Property
Validation Focus
Expression-line reduction formulations
Dual-mechanism peptide (SNARE + DEJ)
Endpoint measurement review (line depth)
DEJ firming endpoint formulations
Laminin α1 origin (SIKVAV)
Cell-matrix adhesion endpoint assessment
Post-inflammatory endpoint repair
Fibroblast activation profile
Growth factor induction review (EGF, VEGF, TGF-β)
Wound-healing model research
Integrin-mediated adhesion (α3, α6, β1)
Angiogenesis and re-epithelialization assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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